Losartan Trityl Ether Losartan Trityl Ether
Brand Name: Vulcanchem
CAS No.: 1006062-28-7
VCID: VC21335958
InChI: InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47)
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol

Losartan Trityl Ether

CAS No.: 1006062-28-7

Cat. No.: VC21335958

Molecular Formula: C41H37ClN6O

Molecular Weight: 665.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Losartan Trityl Ether - 1006062-28-7

CAS No. 1006062-28-7
Molecular Formula C41H37ClN6O
Molecular Weight 665.2 g/mol
IUPAC Name 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole
Standard InChI InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47)
Standard InChI Key RIUQREUAFRCKLE-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
Appearance Off-White to Pale Yellow Solid
Melting Point 136-142°C

Chemical Identity and Nomenclature

Losartan Trityl Ether, with the CAS number 1006062-28-7, is an organic compound that features a triphenylmethyl (trityl) group attached to the losartan molecule via an ether linkage. The compound is known by several synonyms in scientific and pharmaceutical literature, including O-Trityl Losartan, Losartan Impurity D, Losartan EP Impurity I, and Losartan O-trityl Impurity . The systematic chemical name for this compound is 5-[4'-[[2-Butyl-4-chloro-5-[(triphenylmethoxy)methyl]-1H-imidazol-1-yl]methyl][1,1'-biphenyl]-2-yl]-1H-tetrazole . This variety of nomenclature reflects its importance in different contexts, particularly in pharmaceutical quality control where it is designated as a specific impurity in losartan potassium formulations.

Molecular Structure and Formula

The molecular formula of Losartan Trityl Ether is C41H37ClN6O with a precise molecular weight of 665.23 g/mol . Structurally, it contains a biphenyl tetrazole backbone connected to a substituted imidazole ring where the hydroxyl group of losartan is protected by a trityl (triphenylmethyl) group. This trityl protection creates a bulky ether linkage that significantly alters the physicochemical properties of the molecule compared to losartan itself.

Physical and Chemical Properties

Losartan Trityl Ether possesses distinct physical and chemical properties that are important for its identification, handling, and use in pharmaceutical synthesis. These properties have been determined through various analytical methods and are essential for quality control purposes.

Physical Characteristics

The compound appears as an off-white to light yellow solid at room temperature . Its physical state and color serve as preliminary indicators of purity during synthesis and isolation processes. The following table summarizes the key physical properties of Losartan Trityl Ether:

PropertyValueMethod
Melting point136-139°CExperimental
Boiling point814.6±75.0°CPredicted
Density1.21±0.1 g/cm³Predicted
Physical formSolidObserved
ColorOff-White to Light YellowObserved
pKa4.16±0.10Predicted

Table 1: Physical properties of Losartan Trityl Ether

Solubility Profile

The solubility characteristics of Losartan Trityl Ether are particularly relevant for its synthesis, purification, and analysis. According to available data, the compound shows limited solubility in common organic solvents:

  • Chloroform: Slightly soluble

  • Dimethyl sulfoxide (DMSO): Soluble

  • Methanol: Slightly soluble (requires heating and sonication)

  • Toluene: Freely soluble

This solubility profile is exploited during the purification process, particularly in the separation of Losartan Trityl Ether from free losartan, as mentioned in the patent literature: "The trityl methyl ether being freely soluble in toluene is extracted into solvent where as the free losartan remains insoluble" .

Synthesis Methods

The preparation of Losartan Trityl Ether has been described in various patents, indicating its industrial significance in pharmaceutical manufacturing. The synthesis approaches typically involve the coupling of appropriate precursors under controlled conditions.

Patent Synthesis Approach

A Chinese patent (CN105017226A) details a specific synthesis method for Trityl Losartan. The process involves:

  • Synthesis of 2-butyl-4-chlorine-1-[2'(2-trityl-2H-tetrazole-5-group)biphenyl-4-ylmethyl]-1H-imidazole-5-aldehyde using N-(triphenylmethyl)-5-(4'-bromo methyl biphenyl-2-group)tetrazole and 2-butyl-5-chlorine-1H-imidazole-4-formaldehyde as starting materials

  • Subsequent reduction of the aldehyde with sodium borohydride to obtain crude Trityl Losartan

This approach represents a controlled method for the preparation of the compound with potential for industrial scale-up.

Alternative Synthetic Route

Another synthetic route is described in European patent EP 253310, referenced in the patent literature:

"EP 253310 discloses a process, wherein 2-n-butyl-4-chloro-l H-imidazolyl-5-methanol (III) is coupled with 5-(4'-bromomethyl-l,l'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole (IV) in N,N-dimethylformamide as solvent in presence of sodium methoxide"

This method employs different reaction conditions but achieves the same target molecule through the coupling of key structural fragments.

Role in Pharmaceutical Manufacturing

Losartan Trityl Ether plays a crucial role in the pharmaceutical industry, primarily as an intermediate in the synthesis of losartan potassium, an angiotensin II receptor antagonist used in the treatment of hypertension.

Precursor to Losartan Potassium

The patent WO2005023758A2 explicitly states: "Losartan is generally prepared from 2-Rutyl-4-chloro-5-(hydroxymethyl)-l-[[2'-f(triphenylmethyl)tetrazol-5-yl]biphenyI-4-yl]methyl]imidazole, commonly referred as Trityl Losartan" . This confirms the compound's position as a direct synthetic precursor to the active pharmaceutical ingredient losartan.

Manufacturer/SupplierProduct NumberDescriptionPackagingPrice (USD)Last Updated
Usbiological281292Losartan trityl ether1mg$4462021-12-16
TRCL470530Losartan Trityl Ether50mg$1,7902021-12-16
American Custom Chemicals CorporationCHM0396217LOSARTAN TRITYL ETHER 95.00%5mg$498.672021-12-16

Table 2: Commercial pricing for Losartan Trityl Ether from various suppliers

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